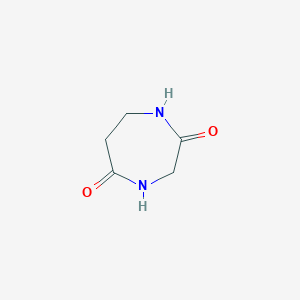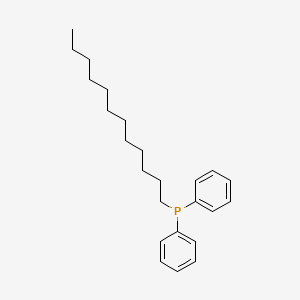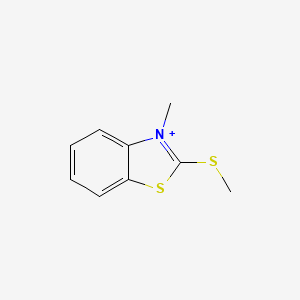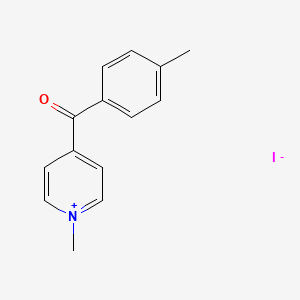
1-Methyl-4-(4-methylbenzoyl)pyridin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-(4-methylbenzoyl)pyridin-1-ium iodide is a quaternary ammonium compound derived from pyridine It is characterized by the presence of a methyl group attached to the nitrogen atom of the pyridine ring and a 4-methylbenzoyl group attached to the fourth position of the pyridine ring The iodide ion serves as the counterion
准备方法
Synthetic Routes and Reaction Conditions
1-Methyl-4-(4-methylbenzoyl)pyridin-1-ium iodide can be synthesized through a multi-step process. One common method involves the following steps:
N-Methylation of Pyridine: Pyridine is treated with methyl iodide to form 1-methylpyridin-1-ium iodide.
Friedel-Crafts Acylation: The resulting 1-methylpyridin-1-ium iodide undergoes Friedel-Crafts acylation with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-Methyl-4-(4-methylbenzoyl)pyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions typically involve the use of halide salts or hydroxides in polar solvents.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 1-methyl-4-(4-methylbenzyl)pyridin-1-ium iodide.
Substitution: Formation of corresponding halide or hydroxide salts.
科学研究应用
1-Methyl-4-(4-methylbenzoyl)pyridin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Methyl-4-(4-methylbenzoyl)pyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.
相似化合物的比较
Similar Compounds
1-Methylpyridin-1-ium iodide: Lacks the 4-methylbenzoyl group.
4-Methylbenzoylpyridine: Lacks the quaternary ammonium structure.
1-Methyl-4-phenylpyridin-1-ium iodide: Contains a phenyl group instead of a 4-methylbenzoyl group.
Uniqueness
1-Methyl-4-(4-methylbenzoyl)pyridin-1-ium iodide is unique due to the presence of both the quaternary ammonium structure and the 4-methylbenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
39795-42-1 |
|---|---|
分子式 |
C14H14INO |
分子量 |
339.17 g/mol |
IUPAC 名称 |
(4-methylphenyl)-(1-methylpyridin-1-ium-4-yl)methanone;iodide |
InChI |
InChI=1S/C14H14NO.HI/c1-11-3-5-12(6-4-11)14(16)13-7-9-15(2)10-8-13;/h3-10H,1-2H3;1H/q+1;/p-1 |
InChI 键 |
UMYYVZBPNHLDPS-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=[N+](C=C2)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


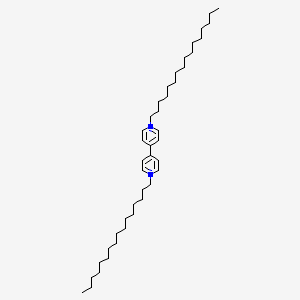

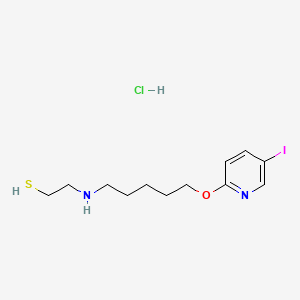

![Benzoic acid, 2-[4-[ethyl(4-methylphenyl)amino]-2-hydroxybenzoyl]-](/img/structure/B14664042.png)
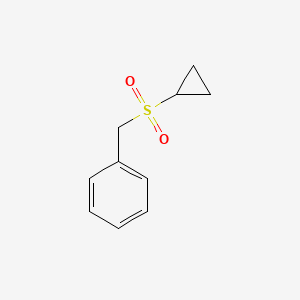


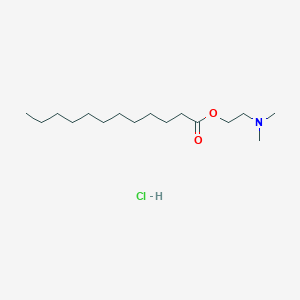
![4,4'-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14664078.png)
